N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine and dimethylformamide to form 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
Hydrazine Derivative Formation: This intermediate is then reacted with hydrazine to form 2-hydrazinyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and thiadiazole moieties.
Reduction: Reduction reactions can occur, especially targeting the pyrimidinyl and thiadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the phenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its antiproliferative activities against cancer cell lines such as HeLa and C6. The compound shows promise as a potential anticancer agent.
Antibacterial Research: The compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics.
Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves several molecular targets and pathways:
Enzyme Inhibition: The compound is known to inhibit certain enzymes, which can disrupt cellular processes in cancer cells and bacteria.
DNA Interaction: It may interact with DNA, leading to the inhibition of replication and transcription in target cells.
Signal Transduction Pathways: The compound can interfere with signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: A sulfonamide antibiotic with similar antibacterial properties.
Thiadiazole Derivatives: Compounds with a thiadiazole ring that exhibit various biological activities.
Uniqueness
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its combined sulfonamide and thiadiazole structures, which confer distinct antiproliferative and antibacterial properties. This dual functionality makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C13H10N6O3S2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C13H10N6O3S2/c20-12(11-8-23-19-17-11)16-9-2-4-10(5-3-9)24(21,22)18-13-14-6-1-7-15-13/h1-8H,(H,16,20)(H,14,15,18) |
InChI Key |
SUYCFJJZWZWLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
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